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Compound of Interest |

Compound Name: Adenosine, 2'-O-(phenylmethyl)-
CAS No.: 35638-82-5
Cat. No.: B3051731

Executive Summary

Adenosine, 2'-O-(phenylmethyl)-, commonly referred to as 2'-O-benzyladenosine, is a
modified purine nucleoside characterized by the benzylation of the ribose sugar at the 2'-
hydroxy! position. This modification imparts significant lipophilicity and nuclease resistance to
the nucleoside, making it a critical tool in the development of stable RNA therapeutics,
structural biology probes, and potential antiviral agents.

This technical guide provides an exhaustive analysis of the compound's physicochemical
properties, synthetic pathways, and biological applications. It is designed for researchers and
drug developers requiring a rigorous, self-validating reference for experimental design and
synthesis.

Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Structure

The compound is formally defined as Adenosine, 2'-O-(phenylmethyl)-. The benzyl group (

) replaces the hydrogen atom of the 2'-hydroxyl group on the ribofuranose ring.

e |[UPAC Name: 2'-O-Benzyladenosine

¢ Common Name: 2'-O-Bn-A
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e Molecular Formula:

e Molecular Weight: 357.37 g/mol

Physicochemical Properties Table

The following data consolidates experimental and predicted values for 2'-O-benzyladenosine.

Property Value Context/Note

) ] ) Solid state, typically
Physical State White to off-white powder ) )
amorphous or microcrystalline.

Highly soluble in polar organic
Solubilt DMSO, DMF, Methanol, solvents; sparingly soluble in
olubili
Y Ethanol water due to the lipophilic

benzyl group.

Protonation of the adenine
pKa (N1) ~3.5-3.8 base; similar to unmodified
adenosine.

Significantly more lipophilic
) than adenosine (LogP ~ -1.0),
LogP (Predicted) ~1.5-2.0 o
facilitating membrane

permeability.

) ) Dependent on crystallization
Melting Point 168-170 °C )
solvent and purity.

Characteristic of the adenine

UV Absorption chromophore;

Part 2: Synthetic Routes & Mechanistic Insight

The synthesis of 2'-O-benzyladenosine presents a regiochemical challenge due to the need to
selectively alkylate the 2'-OH in the presence of the 3'-OH, 5'-OH, and the exocyclic amine (
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). Two primary strategies are employed: Direct Alkylation via Transient Protection and the
Mitsunobu Reaction.

Strategy A: Direct Alkylation (The TIPDS Route)

This method utilizes the Markiewicz reagent (TIPDS-CI

) to simultaneously protect the 3" and 5' hydroxyls, leaving the 2'-OH available for alkylation.

o Protection: Adenosine is treated with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-CI
) in pyridine.

o Alkylation: The 3',5-O-TIPDS-adenosine is alkylated with benzyl bromide (

) and sodium hydride (
) in DMF.

o Critical Note:

must be used carefully to avoid

-alkylation, though the bulky TIPDS group provides some steric shielding.

» Deprotection: The silyl group is removed using tetrabutylammonium fluoride (TBAF) or

Strategy B: Mitsunobu Reaction (Stereochemical
Inversion/Retention)

A more sophisticated route involves the condensation of a 6-chloropurine derivative with benzyl
alcohol. This method avoids harsh alkylating conditions.

e Precursor: 6-chloropurine 3'-O-benzoyl-5'-O-tritylriboside.
o Reagents: Benzyl alcohol, Triphenylphosphine (

), Diethyl azodicarboxylate (DEAD).
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e Mechanism: The Mitsunobu reaction typically inverts configuration. However, participation of
the purine base or neighboring groups can influence the outcome. The intermediate is then
converted to adenosine via ammonolysis, which simultaneously converts the 6-chloro group
to the 6-amino group and removes the benzoyl protection.

Synthesis Pathway Visualization
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Figure 1: Comparative synthetic pathways for 2'-O-benzyladenosine. The Direct Alkylation
route is preferred for scale, while the Mitsunobu route offers higher regioselectivity.

Part 3: Biological Stability & Structural Impact
Nuclease Resistance Mechanism

The 2'-O-benzyl modification confers exceptional stability against nucleases, particularly
RNase A and phosphodiesterases.

 Steric Blockade: The bulky benzyl group (

) sterically hinders the approach of the enzyme's active site to the phosphodiester backbone.

o Chemical Stability: The absence of the 2'-hydroxyl proton prevents the formation of the 2',3'-
cyclic phosphate intermediate, which is the transition state for alkaline hydrolysis and

RNase-mediated cleavage.
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Sugar Pucker and Duplex Stability

e Sugar Conformation: 2'-O-alkylation shifts the ribose equilibrium towards the C3'-endo
(North) conformation, mimicking RNA (A-form) helices.

e Duplex Stability (

): While 2'-O-methyl groups typically increase

, the bulky benzyl group can destabilize the duplex slightly due to steric clashes if not
positioned in a solvent-exposed region. However, the increased lipophilicity can enhance
hydrophobic interactions in the minor groove.

Mechanism of Resistance Diagram
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Figure 2: Mechanism of nuclease resistance. The 2'-O-benzyl modification prevents the
formation of the hydrolytic transition state.
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Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of 2'-O-benzyladenosine via the TIPDS protection strategy.

Reagents:

Adenosine (dried in vacuo)

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-CI

)

Benzyl Bromide (

)

Sodium Hydride (

, 60% dispersion in oil)

Tetrabutylammonium Fluoride (TBAF, 1M in THF)

Solvents: Pyridine (anhydrous), DMF (anhydrous), THF.
Protocol:

o Protection (3',5-O-TIPDS-Adenosine):

[e]

Dissolve Adenosine (10 mmol, 2.67 g) in anhydrous pyridine (50 mL).

Add TIPDS-CI

o

(211 mmol, 3.5 mL) dropwise at 0°C.

(¢]

Stir at room temperature for 4 hours. Monitor by TLC (DCM:MeOH 9:1).

[¢]

Quench with water, extract with DCM, and dry over

. Evaporate to obtain the crude foam.
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e Alkylation (2'-O-Benzyl-3',5'-O-TIPDS-Adenosine):

o

Dissolve the crude protected adenosine in anhydrous DMF (30 mL).

o Cool to 0°C. Add

(12 mmol, 0.48 g) carefully. Stir for 30 min.

o Add Benzyl Bromide (12 mmol, 1.4 mL) dropwise.

o Stir at room temperature for 2—4 hours.

o Validation: Check TLC for the disappearance of the starting material. The product will have
a higher

(more lipophilic).
o Quench with acetic acid/methanol. Evaporate DMF in vacuo.

o Deprotection (2'-O-Benzyladenosine):

o

Dissolve the alkylated intermediate in THF (20 mL).

[e]

Add TBAF (1M in THF, 22 mmol, 22 mL).

o

Stir for 1 hour at room temperature.

[¢]

Evaporate THF. Purify by column chromatography on silica gel (eluent: DCM
5% MeOH in DCM).
o Characterization:

o Yield: Expect ~60-70% overall.

o HNMR (DMSO-
): Look for benzyl protons (

4.5-4.7 ppm, dd) and aromatic phenyl protons (
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7.2—7.4 ppm). The anomeric proton (
) typically appears as a doublet around

6.0 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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